4-(2-Bromoethyl)-1-chloro-2-methoxybenzene
Description
4-(2-Bromoethyl)-1-chloro-2-methoxybenzene (C₉H₁₀BrClO) is a halogenated aromatic compound characterized by a bromoethyl (–CH₂CH₂Br) side chain at the para position, a chlorine atom at the ortho position, and a methoxy (–OCH₃) group at the meta position relative to the bromoethyl substituent. Its molecular structure (SMILES: COC1=C(C=CC(=C1)Cl)CCBr) makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications, as evidenced by its use in synthesizing biotinylated ligands and bicyclic compounds . The compound’s reactivity is influenced by the electron-withdrawing chloro and methoxy groups, which modulate the electrophilicity of the bromoethyl moiety .
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1-chloro-2-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
NTDSSKKLDKRMFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-chloro-2-methoxybenzene typically involves the bromination of 1-chloro-2-methoxybenzene followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-chloro-2-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-1-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the dechlorinated benzene derivative.
Scientific Research Applications
4-(2-Bromoethyl)-1-chloro-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-methoxybenzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Substituent Variations: Bromoethyl vs. Bromomethyl
- 4-(Bromomethyl)-1-chloro-2-methoxybenzene (C₈H₇BrClO): This analog replaces the bromoethyl group with a bromomethyl (–CH₂Br) substituent. The shorter alkyl chain reduces molecular weight (239.5 g/mol vs. Market reports indicate its use in agrochemicals, with a projected global production value of 4.2 million USD by 2025 . Key Difference: Lower boiling point (predicted 288.9°C for bromomethyl vs. >300°C estimated for bromoethyl) due to reduced molecular weight .
Halogen and Functional Group Modifications
- 1-(2-Bromoethyl)-2-chlorobenzene (C₈H₈BrCl):
- 4-(2-Bromoethyl)-1,2-difluorobenzene (C₈H₇BrF₂):
Positional Isomerism
- 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene (C₉H₁₀BrClO):
- A structural isomer with bromine at the terminal (1°) position of the ethyl chain. This configuration may alter elimination pathways, favoring β-hydride elimination over SN2 mechanisms .
- Key Difference : Higher predicted density (1.455 g/cm³ vs. ~1.3 g/cm³ for the target compound) due to differences in molecular packing .
Core Benzene Derivatives
- 2-Chloroanisole (1-Chloro-2-methoxybenzene) (C₇H₇ClO):
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| 4-(2-Bromoethyl)-1-chloro-2-methoxybenzene | C₉H₁₀BrClO | 263.5 | >300 (estimated) | ~1.3 (estimated) | –Br, –Cl, –OCH₃ |
| 4-(Bromomethyl)-1-chloro-2-methoxybenzene | C₈H₇BrClO | 239.5 | 288.9 (predicted) | 1.455 | –CH₂Br, –Cl, –OCH₃ |
| 1-(2-Bromoethyl)-2-chlorobenzene | C₈H₈BrCl | 219.5 | Not reported | Not reported | –Br, –Cl |
| 2-Chloroanisole | C₇H₇ClO | 142.6 | 198.5 | 1.191 | –Cl, –OCH₃ |
Research Findings and Insights
- Reactivity : The bromoethyl group in the target compound facilitates Suzuki-Miyaura coupling reactions, as demonstrated in patent EP0285 for synthesizing bicyclic amines .
- Safety : Bromomethyl analogs are more volatile, requiring stringent storage conditions compared to bromoethyl derivatives .
- Isomer-Specific Behavior : Positional isomerism (e.g., 1-bromoethyl vs. 2-bromoethyl) significantly impacts reaction pathways and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
